N-Acetyl-D-lactosamine
Overview
Description
N-acetyl-D-Lactosamine is a disaccharide composed of galactose and N-acetylglucosamine. It is a significant structural element in various glycoconjugates of biological importance. This compound is found in human milk oligosaccharides and plays a crucial role in cellular recognition processes, including malignant transformation and metastasis .
Mechanism of Action
Target of Action
N-Acetyl-D-lactosamine (LacNAc) primarily targets lectins , a type of protein that can bind to specific sugar molecules . It is used as a specific lectin target molecule in the identification and differentiation of sugar-binding molecules such as the galectins . Galectins are a family of proteins that bind to LacNAc and play crucial roles in various biological processes, including cell-cell adhesion, immune response regulation, and apoptosis .
Mode of Action
LacNAc interacts with its targets (lectins) through a process known as glycan binding . In this process, the lectin protein recognizes and binds to the LacNAc molecule, which can lead to various downstream effects depending on the specific lectin involved .
Biochemical Pathways
LacNAc is involved in several biochemical pathways. It is a component of many glycoproteins and functions as a carbohydrate antigen . It plays roles in normal cellular recognition as well as in malignant transformation and metastasis . It is also a substrate for enzymes like galactosidases, fucosyltransferases, and sialyltransferases .
Pharmacokinetics
It is known that lacnac is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of LacNAc.
Result of Action
The binding of LacNAc to lectins like galectins can influence various cellular processes. For instance, it can affect cell-cell adhesion, immune response regulation, and apoptosis . Moreover, LacNAc is thought to play roles in normal cellular recognition as well as in malignant transformation and metastasis .
Action Environment
The action of LacNAc can be influenced by various environmental factors. For instance, the presence of other competing sugar molecules can affect the binding of LacNAc to its target lectins . Furthermore, changes in pH or temperature could potentially influence the stability and efficacy of LacNAc, although more research is needed to confirm these effects.
Biochemical Analysis
Biochemical Properties
N-Acetyl-D-lactosamine plays a significant role in biochemical reactions. It is used as a specific lectin target molecule in the identification and differentiation of sugar-binding molecules such as galectins . It is also involved in studies of galactosidase, fucosyltransferase, sialyltransferase, and lectin inhibition .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is found in breast milk as a free disaccharide and is also a component of human milk oligosaccharides (HMOs), which have repeating and variably branched lactose and/or this compound units . These structures have evolved as natural prebiotics to drive the proper assembly of the infant healthy gut microbiota .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It functions as a carbohydrate antigen that is thought to play roles in normal cellular recognition as well as in malignant transformation and metastasis . It is also involved in the synthesis of various oligosaccharides .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the enzyme β-galactosidase from Thermus thermophilus HB27 increases this compound synthesis when room temperature ionic liquids (RTILs) are used instead of the traditional self-condensated products .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a study involving 6-week-old C57BL/6J mice, it was found that the compound had the ability to modulate the gut microbiome .
Metabolic Pathways
This compound is involved in several metabolic pathways. The catabolic pathways of this compound in E. coli were proposed from bioinformatic analysis of the genome sequence of E. coli K-12 .
Subcellular Localization
It is known that the initial step of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferase-mediated O-glycosylation in porcine and bovine submaxillary gland cells occurs in the cis Golgi apparatus .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-acetyl-D-Lactosamine can be synthesized enzymatically using β-galactosidase from Thermus thermophilus in the presence of room temperature ionic liquids. This method enhances the regioselectivity of the transglycosylation reaction, leading to increased synthesis of this compound . Another method involves the use of transformed yeast cells expressing a galactosyltransferase enzyme .
Industrial Production Methods: Industrial production of this compound typically involves enzymatic synthesis due to its efficiency and selectivity. The use of ionic liquids as co-solvents can further improve the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-acetyl-D-Lactosamine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by specific oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
N-acetyl-D-Lactosamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-acetylglucosamine: A monosaccharide that is a component of N-acetyl-D-Lactosamine.
N-acetylgalactosamine: Another monosaccharide with similar structural properties.
Lactose: A disaccharide composed of galactose and glucose, structurally similar to this compound.
Uniqueness: this compound is unique due to its specific role in cellular recognition and its involvement in the structure of human milk oligosaccharides. Its ability to interact with lectins and its significance in cancer research further distinguish it from other similar compounds .
Properties
IUPAC Name |
N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEUJDWYNGMDBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865623 | |
Record name | 2-Acetamido-2-deoxy-4-O-hexopyranosylhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.35 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32181-59-2 | |
Record name | N-Acetyl-D-lactosamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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